Boc-Thr(Fmoc-Phe)-OH

Description

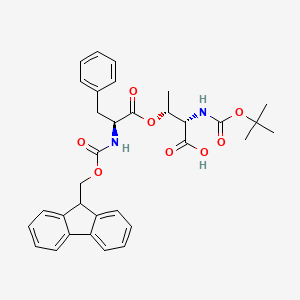

Structure

2D Structure

Properties

Molecular Formula |

C33H36N2O8 |

|---|---|

Molecular Weight |

588.6 g/mol |

IUPAC Name |

(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C33H36N2O8/c1-20(28(29(36)37)35-32(40)43-33(2,3)4)42-30(38)27(18-21-12-6-5-7-13-21)34-31(39)41-19-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h5-17,20,26-28H,18-19H2,1-4H3,(H,34,39)(H,35,40)(H,36,37)/t20-,27+,28+/m1/s1 |

InChI Key |

BOXLGVQSIUZTTI-ANFLZCCJSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Advanced Synthetic Strategies Utilizing Boc Thr Fmoc Phe Oh

Strategies for Mitigation of Peptide Aggregation During SPPS

Peptide chain aggregation, particularly during the synthesis of long or hydrophobic sequences, is a primary cause of low yields and failed syntheses in Fmoc-SPPS. The formation of stable intermolecular secondary structures, such as β-sheets, hinders the accessibility of reagents to the N-terminus of the growing peptide chain. sigmaaldrich.com The incorporation of O-acyl isoacyl dipeptides like Boc-Thr(Fmoc-Phe)-OH provides a robust strategy to disrupt these aggregates.

The use of this compound allows for the introduction of a depsipeptide bond into the peptide backbone. peptide.com In this structure, the Phenylalanine residue is linked via an ester bond to the side-chain hydroxyl group of the Threonine, rather than through a standard amide bond to its α-amino group. peptide.compeptide.com This alteration fundamentally disrupts the hydrogen bonding patterns that lead to the formation of ordered secondary structures and subsequent aggregation. peptide.compeptide.com

The resulting depsipeptide is significantly more soluble and less prone to aggregation, which facilitates subsequent coupling and deprotection steps. peptide.comnih.gov The depsipeptide linkage is stable under the acidic conditions typically used for HPLC purification but can be readily converted back to the native peptide bond. peptide.compeptide.com This conversion is achieved through a spontaneous and quantitative O-to-N intramolecular acyl migration reaction upon exposure to neutral or slightly basic conditions (pH ≥ 7.4). peptide.comnih.gov This "switchable" characteristic allows the peptide to be synthesized and purified in its aggregation-resistant depsipeptide form, and then seamlessly converted to the final target peptide. peptide.combachem.com

For optimal effectiveness, it is recommended to insert isoacyl dipeptides at the beginning of a hydrophobic segment and to maintain a spacing of at least five to six amino acid residues between other aggregation-disrupting units like proline. peptide.compeptide.com

O-acyl isoacyl dipeptides represent one of several strategies designed to mitigate on-resin aggregation. Other prominent methods include the use of pseudoproline dipeptides and N-substituted amino acids, such as those bearing 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups. Each approach operates via a distinct mechanism to disrupt secondary structure formation. sigmaaldrich.combachem.com

Pseudoproline Dipeptides: These are formed by reacting a Serine, Threonine, or Cysteine residue with an aldehyde or ketone, creating a cyclic oxazolidine (B1195125) or thiazolidine (B150603) structure. bachem.comchempep.com This five-membered ring mimics the structure of proline, inducing a "kink" in the peptide backbone that favors a cis-amide bond conformation. bachem.commerckmillipore.com This conformational constraint effectively disrupts the formation of β-sheets and other ordered aggregates. bachem.comchempep.com Like O-acyl isoacyl dipeptides, pseudoprolines are incorporated as dipeptide units to overcome the steric hindrance associated with coupling to the modified residue. sigmaaldrich.comacs.org The native Ser/Thr/Cys residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step. chempep.com

N-Substituted Amino Acids: This strategy involves the temporary substitution of a backbone N-H group with a protecting group like Dmb or Hmb. The absence of the amide proton prevents its participation in hydrogen bonding, thereby disrupting aggregation. sigmaaldrich.com These groups are typically introduced on a Glycine residue, and like pseudoprolines, they are often incorporated as dipeptide units (e.g., Fmoc-Xaa-(Dmb)Gly-OH) to avoid the difficult acylation of the secondary amine. sigmaaldrich.com The protecting groups are removed during the final TFA cleavage. sigmaaldrich.com

The following table provides a comparative overview of these aggregation mitigation strategies.

| Feature | O-Acyl Isoacyl Dipeptides (e.g., this compound) | Pseudoproline Dipeptides | N-Substituted Amino Acids (Dmb/Hmb) |

| Mechanism | Introduction of a backbone ester (depsipeptide) bond disrupts H-bonding patterns. peptide.compeptide.com | Induces a cis-amide bond conformation ("kink") that disrupts β-sheets. bachem.commerckmillipore.com | Reversible protection of a backbone amide nitrogen prevents its participation in H-bonding. sigmaaldrich.com |

| Residues Involved | Serine, Threonine. peptide.com | Serine, Threonine, Cysteine. bachem.comchempep.com | Primarily Glycine, but applicable to others. sigmaaldrich.com |

| Incorporation | As a pre-formed dipeptide unit (e.g., this compound). | As a pre-formed dipeptide unit (e.g., Fmoc-Xaa-Ser(ψPro)-OH). sigmaaldrich.com | As a protected amino acid or dipeptide unit (e.g., Fmoc-Ala-(Dmb)Gly-OH). sigmaaldrich.com |

| Reversion to Native | O-to-N acyl migration at neutral to basic pH (post-cleavage). peptide.comnih.gov | Cleavage of the oxazolidine/thiazolidine ring with TFA (during final cleavage). chempep.com | Cleavage of the Dmb/Hmb group with TFA (during final cleavage). sigmaaldrich.com |

| Key Advantage | Improves solubility for synthesis and purification; also prevents epimerization in fragment coupling. peptide.compeptide.com | Very effective at disrupting established aggregates. merckmillipore.com | Broadly applicable where Gly residues are present. sigmaaldrich.com |

Fragment Condensation Methodologies Employing O-Acyl Dipeptide Building Blocks

Fragment condensation, the coupling of pre-synthesized peptide segments, is a key strategy for the chemical synthesis of large peptides and small proteins. rsc.org However, the activation of the C-terminal carboxyl group of a peptide fragment for coupling carries a high risk of epimerization, particularly for residues other than Glycine or Proline. rsc.org

Utilizing building blocks like this compound to generate peptide fragments with a C-terminal O-acyl isoacyl structure provides a highly effective solution to the problem of epimerization. rsc.orgnih.gov When a peptide segment ending in an O-acyl Ser/Thr residue is activated for coupling, the risk of racemization at the C-terminal amino acid is negligible. peptide.compeptide.com

The mechanism for suppressing epimerization relies on two factors. First, the C-terminal residue (in this case, Phenylalanine) is part of an ester linkage, not an amide. The activation of this ester for coupling to the N-terminus of another fragment does not proceed through the oxazolone (B7731731) intermediate that is responsible for racemization in standard peptide couplings. bachem.com Second, the α-amino group of the Threonine is protected by a urethane-type Boc group, which is known to suppress racemization during activation. bachem.com This allows for the efficient and diastereomerically pure coupling of peptide segments, a critical requirement for the successful synthesis of large, biologically active proteins. peptide.comrsc.org

Facilitation of Macrocyclization in Peptide and Depsipeptide Synthesis

Macrocyclic peptides are of significant interest in drug discovery due to their enhanced stability, binding affinity, and ability to tackle challenging protein-protein interaction targets. nih.govresearchgate.net However, their synthesis, particularly head-to-tail cyclization, can be challenging due to conformational constraints and competing intermolecular reactions. researchgate.net

The O-acyl isopeptide strategy provides a powerful tool for facilitating macrocyclization. nih.gov A linear depsipeptide precursor can be synthesized using standard Fmoc-SPPS, incorporating a unit like this compound. nih.gov After cleavage from the solid support, the linear depsipeptide, which often possesses enhanced solubility and a more favorable conformation for cyclization, undergoes head-to-tail lactamization in solution. nih.govfrontiersin.org Following the successful formation of the macrocyclic depsipeptide, the ester bond is converted to the native amide bond via the O-to-N acyl migration under neutral or basic conditions. nih.gov This two-stage approach—cyclization followed by rearrangement—can lead to significantly improved yields for cyclic peptides and is also a direct route for the synthesis of cyclic depsipeptides, which are themselves an important class of natural products. nih.govrsc.org

Development of Environmentally Conscious Synthetic Protocols

The pharmaceutical industry is increasingly focused on developing "green" manufacturing processes to reduce environmental impact. nih.gov Peptide synthesis, especially SPPS, is traditionally associated with the use of large volumes of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), and excesses of reagents, resulting in low atom economy and significant waste generation. rsc.orgresearchgate.net

Research into greening peptide synthesis has focused on replacing these hazardous solvents with more environmentally benign alternatives. rsc.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) have been successfully evaluated for Fmoc-SPPS protocols. acs.org Propylene carbonate has also been shown to be a viable replacement for DMF in both solution- and solid-phase synthesis. researchgate.net

Water-Based Reaction Media and Nanoparticle Formulations in Peptide Synthesis

The pursuit of green and sustainable chemistry has driven significant innovation in peptide synthesis, traditionally reliant on large volumes of organic solvents. researchgate.netnih.gov A major challenge in transitioning to aqueous media is the poor water solubility of the N-protected amino acid building blocks, such as Boc- and Fmoc-protected derivatives. researchgate.net The compound this compound, with its multiple hydrophobic protecting groups (Boc and Fmoc) and the aromatic phenylalanine residue, is sparingly soluble in water, making it unsuitable for direct use in aqueous peptide synthesis under conventional conditions. researchgate.net

To overcome this limitation, researchers have developed advanced strategies involving the formulation of protected amino acids into water-dispersible nanoparticles. researchgate.net This approach allows for efficient peptide synthesis to be conducted in water, drastically reducing the reliance on environmentally harmful organic solvents. nih.gov The technology centers on converting water-insoluble reactants into a suspended nanoparticulate form that can effectively participate in coupling reactions in an aqueous environment. researchgate.net

Research Findings and Methodology

The preparation of these nanoparticles typically involves mechanical milling. For instance, water-insoluble Fmoc-amino acids can be pulverized using a planetary ball mill in the presence of a dispersing agent like poly(ethylene glycol). researchgate.netnih.gov This process yields well-dispersible nanoparticles that can form a stable suspension in water, facilitating their use in solid-phase peptide synthesis (SPPS). researchgate.net This technique has been successfully demonstrated in the synthesis of peptides such as Leu-enkephalin amide on a poly(ethylene glycol)-grafted resin entirely in water. researchgate.netnih.gov

A significant finding from this research is that the use of water-dispersible nanoparticles can dramatically shorten reaction times. researchgate.net The high surface area of the nanoparticulate reactants enhances the reaction kinetics in the aqueous medium. Following the synthesis, excess nanoparticles can be effectively removed from the water suspension through methods like microfiltration and centrifugation. researchgate.net While direct studies detailing the formulation of the specific dipeptide this compound into nanoparticles are not prevalent, the principles and successful application with other hydrophobic Fmoc-protected amino acids establish a strong precedent for its use in these green synthetic protocols. researchgate.net

The table below compares the key features of conventional organic-based SPPS with the advanced water-based nanoparticle approach.

| Feature | Conventional Organic-Based SPPS | Water-Based Nanoparticle SPPS |

|---|---|---|

| Primary Solvent | Organic Solvents (e.g., DMF, NMP) | Water |

| Reactant State | Dissolved in organic solvent | Water-dispersible nanoparticles |

| Environmental Impact | High (large volumes of organic waste) | Low (significantly reduced organic waste) |

| Applicability to Hydrophobic Amino Acids | High solubility of protected amino acids | Requires nanoparticle formulation for insoluble amino acids researchgate.net |

| Reaction Time | Standard | Potentially reduced reaction times researchgate.net |

The general methodology for preparing these nanoparticles is summarized in the following table.

| Step | Description | Key Components |

|---|---|---|

| 1. Mixing | The protected amino acid (e.g., an analogue like this compound) is combined with a dispersing agent. | Protected amino acid, Poly(ethylene glycol) (PEG) |

| 2. Pulverization | The mixture is subjected to high-energy mechanical milling to reduce the particle size to the nanometer scale. | Planetary Ball Mill |

| 3. Suspension | The resulting nanopowder is suspended in water to create a stable, dispersible reaction medium. | Purified Water |

| 4. Application | The nanoparticle suspension is used directly in peptide coupling reactions (e.g., SPPS). | Resin, Coupling Agents |

This nanoparticle-based strategy represents a significant step towards making peptide synthesis more environmentally sustainable, enabling the use of complex, hydrophobic building blocks like this compound in aqueous media. researchgate.net

Role in the Synthesis of Complex Peptides and Peptidomimetics

Application in the Construction of Aggregation-Prone Peptide Sequences

A primary challenge in SPPS is the aggregation of the growing peptide chain on the solid support. peptide.com This phenomenon, driven by intermolecular hydrogen bonding between peptide backbones, is especially prevalent in hydrophobic sequences or those with a propensity to form stable secondary structures like β-sheets. sigmaaldrich.com Aggregation can lead to incomplete reactions, including both the deprotection of the N-terminal protecting group and the subsequent amino acid coupling, resulting in low yields and difficult purifications. peptide.comsigmaaldrich.com

Boc-Thr(Fmoc-Phe)-OH is employed as a tool to mitigate these issues. By incorporating this dipeptide unit, a temporary ester bond (O-acyl linkage) is introduced into the peptide backbone instead of the usual amide bond. This disruption of the regular amide pattern effectively breaks the hydrogen bonding network that causes aggregation. peptide.comnih.gov These specialized dipeptides, sometimes referred to as isoacyl dipeptides, act as "aggregation disrupters." acs.org The use of such building blocks can significantly improve the efficiency of both deprotection and acylation steps, which are often hindered in aggregating sequences. sigmaaldrich.com

The table below illustrates the impact of incorporating a depsipeptide unit, such as that derived from this compound, into an aggregation-prone peptide sequence during synthesis.

| Synthesis Parameter | Standard SPPS of Aggregation-Prone Sequence | SPPS with Depsipeptide Unit Incorporation |

|---|---|---|

| Peptide Chain Aggregation | High | Significantly Reduced |

| Coupling Efficiency | Low / Incomplete | Improved |

| Deprotection Kinetics | Slow / Incomplete | Improved |

| Crude Product Purity | Low, with deletion sequences | High |

| Overall Yield | Low | Increased |

Design and Synthesis of Depsipeptide Analogs with Enhanced Solubility and Purification Profiles

The direct consequence of reducing aggregation is a marked improvement in the solubility of the protected peptide. nih.gov Depsipeptide analogs, synthesized using building blocks like this compound, are more soluble in the solvents used for synthesis and purification compared to their native peptide counterparts. nih.gov This enhanced solubility facilitates easier handling and purification of the crude peptide product via methods like high-performance liquid chromatography (HPLC).

A key feature of this strategy is the reversibility of the backbone modification. After the depsipeptide has been successfully synthesized and purified, it can be converted to the native peptide sequence. This is achieved through a spontaneous O-acyl to N-acyl migration, which is typically induced by a change in pH to a neutral or slightly basic condition (e.g., pH 7.4). nih.gov This final step rearranges the ester bond back into the natural amide bond, yielding the desired target peptide with high purity.

The following table compares the profiles of a native peptide sequence prone to aggregation with its corresponding depsipeptide analog during the synthesis and purification process.

| Property | Native Peptide Sequence (During Synthesis) | Depsipeptide Analog (During Synthesis) |

|---|---|---|

| Backbone Structure | Standard Amide Bonds | Contains at least one Ester (O-acyl) Linkage |

| Aggregation Tendency | High | Low |

| Solubility in Organic Solvents | Poor | Enhanced nih.gov |

| Ease of HPLC Purification | Difficult, poor peak shape | Facilitated, improved peak shape nih.gov |

| Final Conversion to Native Peptide | N/A | Achieved via O- to N-acyl migration nih.gov |

Incorporation into Modified Peptides for Specific Research Objectives

The ability to successfully synthesize "difficult" peptides by temporarily modifying the backbone opens avenues for specific research objectives that might otherwise be unattainable. The incorporation of depsipeptide units using reagents like this compound is a powerful strategy for accessing complex and biologically relevant peptides. acs.orgrsc.org This includes the synthesis of hydrophobic transmembrane peptides, amyloidogenic sequences, and other long peptides where aggregation is a near-certainty with standard methods. sigmaaldrich.com

By overcoming the synthetic hurdles, researchers can produce sufficient quantities of high-purity peptides for various applications. These applications include structure-activity relationship studies, the investigation of protein folding and aggregation mechanisms (as in Alzheimer's disease research), and the development of peptide-based therapeutics. The temporary modification allows for the assembly of the correct primary sequence, which, after the final O- to N-acyl shift, can fold into its biologically active conformation.

The table below outlines how the use of this synthetic strategy helps achieve specific research goals.

| Research Objective | Synthetic Challenge | Role of Depsipeptide Incorporation | Achieved Outcome |

|---|---|---|---|

| Synthesis of Amyloid-beta Peptides | Extreme aggregation tendency leading to synthesis failure. | Disrupts β-sheet formation during SPPS, enabling chain elongation. | Access to high-purity amyloid peptides for aggregation and inhibitor studies. |

| Assembly of Hydrophobic Transmembrane Domains | Poor solubility and severe on-resin aggregation. sigmaaldrich.com | Improves solubility and accessibility of the N-terminus for coupling reactions. nih.gov | Successful synthesis of full-length transmembrane segments for structural biology. |

| Total Synthesis of Long Peptides (>50 residues) | Cumulative risk of aggregation, leading to very low yields. | Strategically placed depsipeptide units maintain peptide solubility and reactivity throughout the synthesis. peptide.com | Enables the chemical synthesis of small proteins or large peptide fragments for further ligation. |

Research Applications in Chemical Biology and Advanced Materials

Utilization as Chemical Tools for Conformational Studies in Peptidic Systems

The stereochemistry and protecting groups of Boc-Thr(Fmoc-Phe)-OH make it a valuable tool for investigating the conformational landscape of peptides. The presence of both Boc and Fmoc protecting groups allows for orthogonal synthesis strategies, enabling the selective deprotection and extension of the peptide chain from either the N-terminus of threonine or the side chain of phenylalanine, respectively. This facilitates the synthesis of complex, branched, or cyclic peptides with constrained geometries.

The threonine residue itself is known to influence peptide backbone conformation, often promoting the formation of β-turns. The strategic placement of a Boc-Thr unit can therefore be used to induce specific secondary structures. The large Fmoc group attached to the phenylalanine side chain can also exert significant steric influence on the local peptide conformation. By incorporating this compound into a peptide sequence, researchers can study how these combined steric and hydrogen-bonding influences dictate the folding of the peptide chain.

Table 1: Predicted Conformational Influences of this compound Components

| Component | Predicted Conformational Effect | Rationale |

| Boc-Thr | Induction of β-turns | The bulky Boc group and the hydroxyl side chain of threonine can favor turn conformations. |

| Fmoc-Phe | Steric hindrance and π-stacking | The large, aromatic Fmoc group can restrict backbone flexibility and promote interactions with other aromatic residues. |

| Orthogonal Protection | Access to diverse topologies | Selective removal of Boc or Fmoc allows for the synthesis of cyclic or branched peptides with defined conformations. |

Detailed research findings on analogous systems show that the interplay between bulky protecting groups and the intrinsic conformational preferences of amino acids can lead to predictable and stable secondary structures. The use of such modified amino acids is a key strategy in designing peptides with specific three-dimensional shapes to mimic or inhibit biological interactions.

Design of Peptidic Probes for Biological System Investigations

The dual chemical handles present in this compound provide an excellent platform for the design of sophisticated peptidic probes. The orthogonal nature of the Boc and Fmoc protecting groups allows for the selective attachment of different functionalities, such as fluorophores, affinity tags, or cross-linking agents, at specific points in a peptide sequence.

For instance, a peptide could be synthesized with this compound at a key position. The Fmoc group could then be selectively removed to allow for the attachment of a fluorescent reporter group to the phenylalanine side chain. Subsequently, the Boc group at the N-terminus of the threonine could be removed to continue the peptide synthesis or to attach another molecular entity. This approach enables the creation of multifunctional probes for studying protein-protein interactions, enzyme activity, or cellular localization.

Table 2: Potential Applications in Peptidic Probe Design

| Probe Functionality | Design Strategy using this compound | Example Application |

| Fluorescent Labeling | Selective deprotection of Fmoc on Phe for fluorophore conjugation. | Visualizing peptide localization in cells via microscopy. |

| Affinity Tagging | Attachment of a biotin (B1667282) tag after selective Fmoc removal. | Isolating binding partners of the peptide from cell lysates. |

| Photo-crosslinking | Incorporation of a photo-activatable crosslinker on the Phe side chain. | Identifying direct interaction partners in a biological system. |

The aromatic nature of the Fmoc-Phe moiety can also be exploited for its intrinsic spectroscopic properties or to engage in π-π stacking interactions with biological targets, such as nucleic acids or aromatic residues in protein binding pockets.

Engineering of Self-Assembling Peptide Architectures through Modified Building Blocks

The Fmoc-phenylalanine unit is a well-known and powerful motif for driving the self-assembly of peptides into a variety of nanomaterials, including nanofibers, hydrogels, and nanotubes. The self-assembly process is primarily driven by π-π stacking interactions between the aromatic fluorenyl groups of the Fmoc moiety.

By incorporating this compound into a peptide sequence, it is possible to create amphiphilic molecules that can self-assemble into ordered nanostructures. The hydrophobic Fmoc-Phe portion would drive the core assembly, while the more hydrophilic Boc-Thr portion would be exposed to the solvent, influencing the morphology and stability of the resulting architecture. The Boc group, being bulky and less prone to hydrogen bonding than a free amine, can modulate the packing of the peptide monomers and, consequently, the properties of the self-assembled material.

Table 3: Factors Influencing Self-Assembly with this compound

| Structural Feature | Influence on Self-Assembly | Resulting Material Properties |

| Fmoc-Phe | Primary driving force via π-π stacking. | Formation of fibrillar structures. |

| Boc-Thr | Modulates packing and hydrophilicity. | Can influence fiber diameter, stiffness, and gelation properties. |

| Threonine Side Chain | Potential for hydrogen bonding. | Can contribute to the stability and solvent interactions of the assembly. |

Researchers have demonstrated that modifying the N-terminal protecting group of self-assembling peptides can significantly alter the resulting nanostructures. The use of a Boc group, in place of a free amine or other protecting groups, can lead to different aggregation pathways and final morphologies. Therefore, this compound serves as a versatile building block for the rational design of novel peptide-based biomaterials with tunable properties for applications in tissue engineering, drug delivery, and biosensing.

Analytical Methodologies for Characterization of Boc Thr Fmoc Phe Oh and Derived Products

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of synthetic peptides and their precursors.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are utilized to confirm the identity of Boc-Thr(Fmoc-Phe)-OH by analyzing the chemical environment of each atom.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a map of the proton framework of the molecule. For this compound, characteristic signals would be expected for the protons of the Boc and Fmoc protecting groups, as well as for the amino acid residues of threonine and phenylalanine.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of carbonyl carbons, aromatic carbons, and the aliphatic carbons of the amino acid side chains and protecting groups.

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar Protected Dipeptides Interactive data table available in the online version.

| Compound | Nucleus | Observed Chemical Shifts (δ, ppm) and Multiplicities | Reference |

|---|---|---|---|

| A structurally related Fmoc-protected dipeptide | ¹H NMR (400 MHz, MeOD-d4) | δ 7.75 (d, 2H, Fmoc), 7.64 (t, 2H, Fmoc), 7.37 (t, 2H, Fmoc), 7.29 (m, 2H, Fmoc), 4.31 (d, 2H), 4.18 (t, 1H), 4.12 (dd, 1H), 3.18 (m, 1H), 2.79 (m, 1H), 1.40, 1.38 (s, tBu Boc) | sigmaaldrich.com |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for determining the purity of this compound and for the isolation of the desired product from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of protected peptides. Reversed-phase HPLC (RP-HPLC) is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, usually water and acetonitrile (B52724), often with an acid modifier like trifluoroacetic acid (TFA).

The purity of the compound is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram. HPLC can also be used for the purification of the target compound on a preparative scale.

Table 2: Typical RP-HPLC Conditions for Analysis of Protected Peptides Interactive data table available in the online version.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Vydac 218TPTM C18 (5 µm, 300 Å, 4.6 x 250 mm) | rsc.org |

| Mobile Phase A | 0.05% TFA in water | rsc.org |

| Mobile Phase B | 0.05% TFA in acetonitrile | rsc.org |

| Gradient | 5-95% B over 15 min | rsc.org |

| Flow Rate | 0.6 mL/min | rsc.org |

| Detection | UV at 190-400 nm | rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the synthesized this compound and for identifying impurities.

As the components of a mixture are separated by the LC system, they are introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) data for each component. This allows for the confirmation that the main peak in the chromatogram corresponds to the desired product and helps in the identification of by-products.

Table 3: Representative LC-MS Parameters for Peptide Analysis Interactive data table available in the online version.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters Atlantis T3 C18 (2.1x100mm, 3 µm) | sigmaaldrich.com |

| Mobile Phase A | 1% CH₃CN, 0.1% formic acid in water | sigmaaldrich.com |

| Mobile Phase B | 1% water, 0.1% formic acid in CH₃CN | sigmaaldrich.com |

| Gradient | 5% to 95% B over 3 minutes | sigmaaldrich.com |

| Flow Rate | 0.4 mL/min | sigmaaldrich.com |

| Ionization Mode | Electrospray Ionization (ESI), positive mode | sigmaaldrich.com |

Stereochemical Analysis and Epimerization Detection Methods in Peptide Synthesis

Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical, as epimerization can lead to diastereomeric impurities that are difficult to separate and can have different biological activities. The α-proton of an activated amino acid is susceptible to abstraction by a base, which can lead to racemization or epimerization. mdpi.com

For this compound, both the threonine and phenylalanine residues are chiral centers that could potentially undergo epimerization during the coupling reaction. Studies have shown that some amino acids are more prone to epimerization than others. While glycosylated threonine derivatives show negligible epimerization, they can undergo β-elimination under certain conditions. nih.gov In contrast, phenylalanine has been noted as an amino acid prone to racemization during peptide synthesis. mdpi.com

The detection and quantification of epimers are typically achieved using chiral chromatography. Chiral HPLC, using a chiral stationary phase (CSP), can separate enantiomers and diastereomers. Several types of CSPs, including polysaccharide-based and macrocyclic glycopeptide-based columns, have been shown to be effective for the chiral separation of Fmoc-protected amino acids. peptide.comphenomenex.com The choice of mobile phase, including the organic modifier and acidic additive, is crucial for achieving successful chiral separation. phenomenex.com

Table 4: Chiral HPLC for Enantiomeric Purity Assessment of Fmoc-Amino Acids Interactive data table available in the online version.

| Technique | Key Considerations | Reference |

|---|---|---|

| Chiral HPLC | Use of polysaccharide-based chiral stationary phases (e.g., Lux Cellulose-2) under reversed-phase conditions. | peptide.comphenomenex.com |

| Mobile phases often consist of acetonitrile or methanol (B129727) with acidic additives like TFA or formic acid. | phenomenex.com |

In the context of a dipeptide like this compound, the presence of an epimer (e.g., Boc-D-Thr(Fmoc-Phe)-OH or Boc-Thr(Fmoc-D-Phe)-OH) would result in a diastereomer of the desired product. These diastereomers can often be separated by standard RP-HPLC, although specialized chiral methods may be required for baseline resolution and accurate quantification.

Future Perspectives and Emerging Research Avenues

Innovations in Protecting Group Chemistry for O-Acyl Dipeptides

The synthesis of complex peptides, particularly those with difficult sequences, relies heavily on the use of protecting groups. americanpeptidesociety.org The most common strategies in solid-phase peptide synthesis (SPPS) are the Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) approaches. americanpeptidesociety.org The Fmoc group is base-labile, typically removed with piperidine (B6355638), while the Boc group is acid-labile, removed with acids like trifluoroacetic acid (TFA). americanpeptidesociety.orgchempep.com The choice between these strategies depends on the specific peptide sequence and desired outcome. americanpeptidesociety.org

O-acyl isodipeptides, such as Boc-Thr(Fmoc-Phe)-OH, are valuable tools for overcoming challenges in peptide synthesis, like aggregation. bachem.com These building blocks are designed to disrupt the secondary structures that can lead to poor solubility and difficult synthesis. bachem.com The O-acyl isopeptide can be converted to the native peptide via an O-N intramolecular acyl migration. nih.govresearchgate.net

Innovations in protecting group chemistry are focused on developing new orthogonal protecting groups. Orthogonal protecting groups can be selectively removed without affecting other protecting groups in the molecule. iris-biotech.denumberanalytics.com This allows for the synthesis of more complex and modified peptides, such as branched or cyclic peptides. sigmaaldrich.com

Some examples of innovative protecting groups include:

ivDde and Dde: These are amine-protecting groups that are stable to the piperidine used to remove Fmoc groups, but can be cleaved with hydrazine. This allows for site-specific modification of the peptide chain. sigmaaldrich.com

Photocleavable protecting groups: These groups, like the o-nitrobenzyl group, can be removed with light, offering a mild and selective deprotection method. numberanalytics.com

Electrochemically removable protecting groups: These can be cleaved using electrochemical methods, providing high selectivity. numberanalytics.com

The development of new protecting groups and strategies will continue to be a major driver of innovation in peptide synthesis, enabling the creation of novel and more complex peptide-based therapeutics.

Computational Chemistry and Molecular Modeling in Conformational Design

Computational chemistry and molecular modeling are becoming indispensable tools in the design and understanding of peptides and proteins. bioduro.comopenmedicinalchemistryjournal.com These methods allow researchers to predict the three-dimensional structure of peptides and to study their dynamic behavior. sfu.ca This is particularly important for O-acyl isodipeptides, as their unique structure is key to their function in disrupting peptide aggregation.

Computational tools can be used to:

Predict peptide conformation: By understanding the preferred conformation of a peptide, researchers can design sequences that are more likely to adopt a desired structure. researchgate.net

Model peptide-protein interactions: Molecular docking and other simulation techniques can be used to predict how a peptide will bind to its target protein. openmedicinalchemistryjournal.com This is crucial for the design of new drugs.

Design novel scaffolds: Computational methods can assist in the design of new peptide scaffolds with specific properties, such as enhanced stability or bioactivity. bioduro.com

For example, a study of an analog of the Id1 protein, which contains an O-acyl iso-prolyl-seryl motif, used computational methods to show that the O-acyl isopeptide had no secondary structure before its conversion to the native form. researchgate.net This highlights the role of the isopeptide in preventing the formation of secondary structures that can lead to aggregation.

The integration of computational chemistry with experimental methods is a powerful approach for accelerating the design and development of new peptide-based therapeutics.

Expansion into Novel Bioactive Peptidic Scaffolds and Therapeutic Development

The unique properties of O-acyl isodipeptides are being leveraged to develop novel bioactive peptide scaffolds and new therapeutic agents. researchgate.net These building blocks can be used to create peptides with improved solubility, stability, and bioactivity.

One promising area of research is the use of O-acyl isodipeptides to create "click peptides." These are O-acyl isopeptides that can be converted to the native peptide under specific conditions, such as a change in pH. nih.gov This allows for the controlled release of the active peptide, which could be useful for drug delivery applications.

O-acyl isodipeptides are also being used to synthesize difficult peptide sequences, such as the amyloid-beta peptide, which is associated with Alzheimer's disease. bachem.comnih.gov The use of O-acyl isopeptides can improve the synthesis and purification of these challenging peptides. nih.gov

Furthermore, there is growing interest in using peptide scaffolds to stabilize bioactive peptide sequences. uq.edu.au For example, cyclic peptides have been used as scaffolds to enhance the biopharmaceutical properties of peptides. uq.edu.au The development of novel peptide scaffolds, enabled by building blocks like this compound, is a promising avenue for the creation of new and more effective peptide-based therapeutics. dntb.gov.uamdpi.comopenaccessjournals.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.